molecular formula C10H20N2O2 B14910468 (R)-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide

(R)-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide

Katalognummer: B14910468
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: GWRVHLXHZCUWIK-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butyl group, a hydroxypyrrolidinyl group, and an acetamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide typically involves the reaction of butylamine with 3-hydroxypyrrolidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, the formation of intermediates, and the final deprotection to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetamide can produce an amine .

Wissenschaftliche Forschungsanwendungen

®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide: Lacks the ®-configuration, which may affect its biological activity.

    N-Butyl-2-(3-hydroxypyrrolidin-1-yl)propionamide: Contains a propionamide group instead of an acetamide group, leading to different chemical properties.

    N-Butyl-2-(3-hydroxypyrrolidin-1-yl)butyramide: Contains a butyramide group, which may alter its reactivity and applications.

Uniqueness

®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide is unique due to its specific ®-configuration, which can influence its interaction with biological targets and its overall chemical properties. This configuration may result in distinct biological activities and applications compared to its similar compounds .

Eigenschaften

Molekularformel

C10H20N2O2

Molekulargewicht

200.28 g/mol

IUPAC-Name

N-butyl-2-[(3R)-3-hydroxypyrrolidin-1-yl]acetamide

InChI

InChI=1S/C10H20N2O2/c1-2-3-5-11-10(14)8-12-6-4-9(13)7-12/h9,13H,2-8H2,1H3,(H,11,14)/t9-/m1/s1

InChI-Schlüssel

GWRVHLXHZCUWIK-SECBINFHSA-N

Isomerische SMILES

CCCCNC(=O)CN1CC[C@H](C1)O

Kanonische SMILES

CCCCNC(=O)CN1CCC(C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.